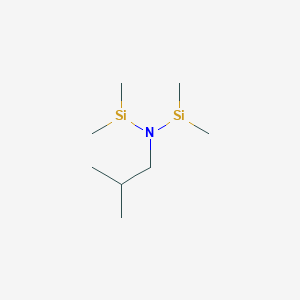
CID 78062420
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as CID 78062420 is a chemical entity with significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062420 involves specific chemical reactions and conditions. The exact synthetic routes can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions.
Reaction Conditions: The reactions are typically carried out under specific temperatures and pressures to ensure the desired product is formed.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
CID 78062420 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
CID 78062420 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062420 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
CID 78062420 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: A parent compound with similar structural features.
CID 63014: A salt mixture with comparable properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may offer advantages over similar compounds in certain applications. Its reactivity, stability, and potential biological effects make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H21NSi2 |
|---|---|
Molecular Weight |
187.43 g/mol |
InChI |
InChI=1S/C8H21NSi2/c1-8(2)7-9(10(3)4)11(5)6/h8H,7H2,1-6H3 |
InChI Key |
HAECSCYOPZZHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN([Si](C)C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















